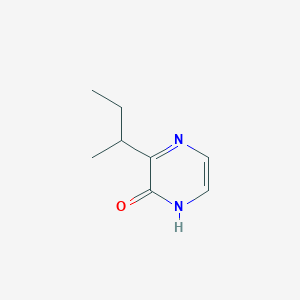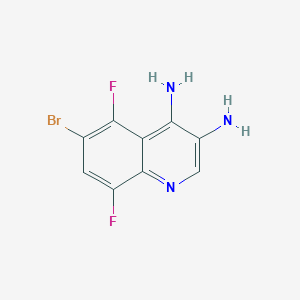![molecular formula C9H13ClN2O3 B13220945 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a heterocyclic compound that contains both pyrazole and oxolane rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, and the oxolane ring, which can enhance solubility and stability, makes this compound a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing a hydrazine and a 1,3-dicarbonyl compound to form the pyrazole ring . The oxolane ring can then be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-methyl derivatives.
Substitution: Formation of substituted oxolane derivatives.
Applications De Recherche Scientifique
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The oxolane ring can enhance the compound’s solubility and stability, improving its bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
- 2-(1H-Pyrazol-1-yl)ethanol hydrochloride
- 3-(1H-Pyrazol-1-yl)butanoic acid hydrochloride
Uniqueness
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to the presence of both pyrazole and oxolane rings. This combination enhances its biological activity and solubility compared to similar compounds that contain only one of these rings . The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H13ClN2O3 |
|---|---|
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H |
Clé InChI |
CWPTWYDPYNNZEZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)







